molecular formula C10H11F7O2 B092318 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione CAS No. 17587-22-3

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Cat. No.: B092318
CAS No.: 17587-22-3
M. Wt: 296.18 g/mol
InChI Key: SQNZLBOJCWQLGQ-UHFFFAOYSA-N
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Description

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated beta-diketone compound with the molecular formula C10H11F7O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

It has been used as a co-inducer in the production of human γ interferon (HuIFN-γ) This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the interferon signaling pathway

Cellular Effects

Given its role as a co-inducer in the production of HuIFN-γ , it may influence cell function by modulating interferon signaling pathways Interferons are involved in various cellular processes, including immune response, cell growth, and gene expression Therefore, this compound could potentially impact these processes

Molecular Mechanism

It is known to act as a co-inducer in the production of HuIFN-γ , suggesting that it may interact with biomolecules involved in the interferon signaling pathway These interactions could potentially involve binding to specific proteins, leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through fluorination reactions using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, where the reaction conditions are optimized for high yield and purity. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency of the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Hexafluoroacetylacetone
  • 2,2,6,6-Tetramethyl-3,5-heptanedione
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
  • 2-Thenoyltrifluoroacetone
  • 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
  • 1,1,1-Trifluoro-2,4-pentanedione

Uniqueness: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione stands out due to its high degree of fluorination, which imparts exceptional thermal stability and unique chemical reactivity. This makes it particularly useful in applications requiring high-performance materials and specialized chemical processes .

Properties

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZLBOJCWQLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066215
Record name (Heptafluorobutanoyl)pivaloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17587-22-3
Record name 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17587-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Heptafluorobutanoyl)pivaloylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does FOD interact with metal ions, and what are the implications?

A1: FOD acts as a chelating agent for various metal ions, including lanthanides, actinides, and transition metals [, , ]. This chelation process involves the formation of stable metal complexes, making it useful for applications like metal extraction and luminescence studies [, , ]. For example, FOD has been successfully used to extract copper from aqueous solutions using supercritical carbon dioxide [].

Q2: Can you provide information about the structural characteristics of FOD, like its molecular formula and weight?

A2: The molecular formula for FOD is C10H11F7O2. Its molecular weight is 292.18 g/mol.

Q3: Are there any spectroscopic techniques used to characterize FOD and its complexes?

A3: Yes, researchers commonly use Nuclear Magnetic Resonance (NMR) and luminescence spectroscopy to characterize FOD and its complexes. For instance, 1H NMR spectroscopy was employed to study the interaction of FOD with S-methyldibenzothiophenium ion, revealing methylation of the FOD anion []. Luminescence studies on Europium (Eu) complexes with FOD provided insights into adduct formation with phosphine oxides [].

Q4: What are the applications of FOD in supercritical fluid extraction (SFE)?

A4: FOD plays a crucial role in SFE by enhancing the solubility and extractability of metal ions in supercritical carbon dioxide. This technique is particularly valuable for separating lanthanides and actinides from solid matrices, offering potential applications in environmental remediation and nuclear waste treatment [].

Q5: Does the structure of the β-diketone, like FOD, influence its interaction with metal ions?

A5: Yes, the structure of the β-diketone significantly impacts its coordination chemistry with metal ions []. Studies using FOD and other diketonates with silver(I) demonstrate that the asymmetric nature of the diketonate anion affects both the local coordination environment around the metal center and the long-range order in the resulting complexes [].

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